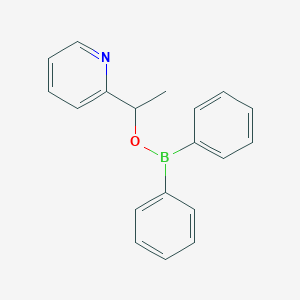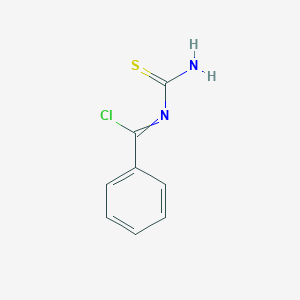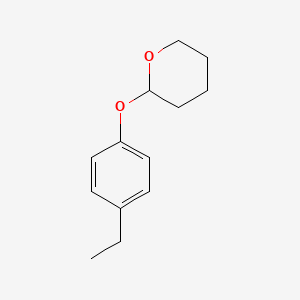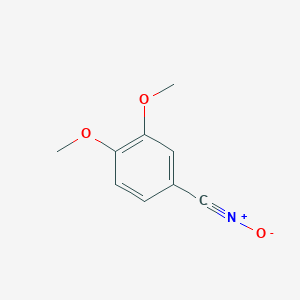
2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol is an organic compound with the molecular formula C10H11Br2ClO. This compound belongs to the family of phenols and is characterized by the presence of bromomethyl, chloro, and dimethyl groups attached to a phenolic ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol typically involves the bromination of 4-chloro-3,5-dimethylphenol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the reaction mixture for several hours until the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atoms.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms and form corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions (room temperature to 50°C) to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions to oxidize the phenolic group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the bromomethyl groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines are formed.
Oxidation Products: Quinones or other oxidized phenolic derivatives.
Reduction Products: Methyl derivatives with the bromine atoms replaced by hydrogen.
科学研究应用
2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phenolic compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The phenolic group can participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
2,6-Bis(bromomethyl)naphthalene: Similar in structure but with a naphthalene ring instead of a phenolic ring.
2,6-Bis(bromomethyl)phenol: Lacks the chloro and dimethyl groups, making it less substituted.
2,6-Bis(bromomethyl)pyridine: Contains a pyridine ring, offering different electronic properties.
Uniqueness
2,6-Bis(bromomethyl)-4-chloro-3,5-dimethylphenol is unique due to the presence of both bromomethyl and chloro groups on the phenolic ring, which provides distinct reactivity and potential for diverse chemical transformations. The dimethyl groups further enhance its stability and solubility in organic solvents .
属性
CAS 编号 |
137695-98-8 |
|---|---|
分子式 |
C10H11Br2ClO |
分子量 |
342.45 g/mol |
IUPAC 名称 |
2,6-bis(bromomethyl)-4-chloro-3,5-dimethylphenol |
InChI |
InChI=1S/C10H11Br2ClO/c1-5-7(3-11)10(14)8(4-12)6(2)9(5)13/h14H,3-4H2,1-2H3 |
InChI 键 |
RSESUBZDWQBHOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1Cl)C)CBr)O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


phosphanium perchlorate](/img/structure/B14263295.png)

![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)

![4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol](/img/structure/B14263313.png)

![Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide](/img/structure/B14263328.png)

![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)


![1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate](/img/structure/B14263354.png)


